2-(3-methoxyprop-1-ynyl)-1,3-thiazole
Description
2-(3-Methoxyprop-1-ynyl)-1,3-thiazole is a heterocyclic compound featuring a 1,3-thiazole core substituted at the 2-position with a 3-methoxyprop-1-ynyl group. The thiazole ring, a five-membered aromatic structure containing nitrogen and sulfur atoms, is renowned for its diverse pharmacological and chemical applications .
Properties
Molecular Formula |
C7H7NOS |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
2-(3-methoxyprop-1-ynyl)-1,3-thiazole |
InChI |
InChI=1S/C7H7NOS/c1-9-5-2-3-7-8-4-6-10-7/h4,6H,5H2,1H3 |
InChI Key |
IKLJILUPXJRQFU-UHFFFAOYSA-N |
Canonical SMILES |
COCC#CC1=NC=CS1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-methoxyprop-1-ynyl)-1,3-thiazole typically involves the reaction of thiazole derivatives with propargyl alcohol derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the propargyl alcohol derivative reacts with the thiazole ring to form the desired product .
Chemical Reactions Analysis
2-(3-methoxyprop-1-ynyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized thiazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(3-methoxyprop-1-ynyl)-1,3-thiazole involves its interaction with various molecular targets. For instance, thiazole derivatives are known to interact with enzymes and receptors, modulating their activity. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. In particular, it may inhibit the activity of certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Substituent Effects
- 2-(2-Hydrazinyl)-1,3-Thiazoles : These derivatives exhibit a hydrazine group at the 2-position, enabling hydrogen bonding and coordination with biological targets. For example, derivatives like CPTH2 (2-(2-hydrazinyl)-4-phenyl-1,3-thiazole) inhibit histone acetyltransferase activity, showing antiproliferative effects in cancer cells . In contrast, the methoxypropynyl group in 2-(3-methoxyprop-1-ynyl)-1,3-thiazole may confer greater steric bulk and electron-withdrawing character, altering binding kinetics.
- 2-(2-Halophenyl)-1,3-Thiazoles: Compounds such as 2-(2-fluorophenyl)-1,3-thiazole () demonstrate intramolecular S···X (X = F, Cl, Br, I) interactions, stabilizing their conformations. The methoxypropynyl substituent lacks halogen-mediated non-covalent interactions but could enhance solubility via the methoxy group .
- 4-Phenyl-1,3-Thiazoles : Derivatives like N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide () prioritize aryl group interactions with hydrophobic enzyme pockets. The propargyl ether in the target compound may offer a balance between hydrophobicity and polarity .
Table 1: Key Structural and Electronic Differences
*Inferred from structural analogs.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
